2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)-
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Overview
Description
2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a benzo[b]thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- typically involves multiple steps. The process begins with the preparation of the quinolinone core, followed by the introduction of the piperazine ring and the benzo[b]thienyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: A simpler analog without the piperazine and benzo[b]thienyl groups.
7-(4-(4-(1,1-Dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)quinoline: A compound with a similar structure but different functional groups.
Uniqueness
2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1191900-59-0 |
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Molecular Formula |
C25H27N3O4S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
7-[4-[4-(1,1-dioxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O4S/c29-25-9-7-19-6-8-20(18-22(19)26-25)32-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-33(24,30)31/h3-10,17-18H,1-2,11-16H2,(H,26,29) |
InChI Key |
MIOKOILCQKPJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)(=O)C5=CC=C4 |
Origin of Product |
United States |
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